1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol
Description
1-(1,3-Benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a benzothiazole moiety at position 1. This compound (CAS 106515-46-2, MFCD02255710) is commercially available with a purity of 95% . Its structure combines aromatic and heteroatom-rich systems, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-6,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCDWGJVSOXPQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihexyl azelate is synthesized through the esterification of azelaic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of dihexyl azelate involves the continuous esterification of azelaic acid with hexanol in the presence of a suitable catalyst. The reaction mixture is heated to a temperature of around 150-180°C, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified through distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Dihexyl azelate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, dihexyl azelate can be hydrolyzed back to azelaic acid and hexanol.
Oxidation: The ester groups in dihexyl azelate can be oxidized to form carboxylic acids.
Reduction: Reduction of dihexyl azelate can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Azelaic acid and hexanol.
Oxidation: Azelaic acid.
Reduction: Hexanol and other alcohol derivatives.
Scientific Research Applications
Dihexyl azelate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations for skin conditions due to its emollient properties.
Industry: Utilized as a lubricant and corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism of action of dihexyl azelate involves its interaction with cellular membranes and proteins. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its emollient properties help to soften and moisturize the skin by forming a protective barrier that prevents water loss.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Benzothiazole-Pyrazole Hybrids
Table 1: Key Structural and Functional Differences
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol significantly increases acidity (pKa ~4–5) compared to the methyl-substituted target compound (pKa ~8–9) due to strong inductive effects .
- Hydrogen Bonding: The hydroxyl group in this compound enables stronger intermolecular interactions than non-hydroxylated analogs like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one .
- Aromaticity and Conjugation : Compounds with extended π-systems (e.g., thiophene in or fused benzothiazole in ) exhibit red-shifted UV-Vis absorption, relevant for optoelectronic materials.
Pharmacological and Industrial Relevance
- Anticancer Potential: Pyridopyridazine derivatives with benzothiazole-amino groups (e.g., Example 24 in ) demonstrate BCL-XL inhibition, suggesting that simpler analogs like the target compound could be optimized for apoptosis induction.
- Agrochemical Utility : The trifluoromethyl analog () is linked to herbicide metabolites, whereas the target compound’s methyl and hydroxyl groups may favor fungicidal or insecticidal activity.
- Synthetic Versatility : The target compound’s hydroxyl group allows for facile derivatization (e.g., etherification or esterification), contrasting with carboxamide-linked analogs requiring more complex coupling reactions .
Research Findings and Data
Table 2: Comparative Physicochemical Data
*Synthetic yields inferred from analogous procedures.
Biological Activity
1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol (CAS: 106515-46-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 231.27 g/mol. The compound exhibits a melting point of 168 °C and is classified as an irritant.
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₉N₃OS |
| Molecular Weight | 231.27 g/mol |
| Melting Point | 168 °C |
| CAS Number | 106515-46-2 |
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that showed promising activity against bacterial strains such as E. coli and S. aureus. Specifically, compounds containing the benzothiazole moiety were noted for their enhanced antibacterial effects due to structural modifications .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. Notably, compounds in the pyrazole class have been reported to exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a derivative was tested against carrageenan-induced edema in mice, showing significant reduction in swelling .
Anticancer Properties
Several studies have investigated the anticancer properties of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to interact with specific molecular targets involved in cancer progression has been a focal point of research .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways and microbial resistance.
- Interaction with Receptors : It can bind to specific receptors or proteins that regulate cell growth and apoptosis.
- Modulation of Signaling Pathways : The compound may alter signaling cascades that lead to inflammation and tumorigenesis.
Case Study 1: Antimicrobial Efficacy
A novel series of pyrazole derivatives was synthesized and tested for antimicrobial activity against various pathogens. Compound 11 from this series exhibited significant inhibition against E. coli and S. aureus, demonstrating the importance of structural features such as the presence of the benzothiazole moiety in enhancing activity .
Case Study 2: Anti-inflammatory Research
In an animal model study, a derivative of the compound was evaluated for its anti-inflammatory effects using carrageenan-induced paw edema. The results indicated a dose-dependent reduction in inflammation, comparable to indomethacin, suggesting potential therapeutic applications in treating inflammatory conditions .
Q & A
Q. How can researchers optimize the synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-ol to improve yield and purity?
Methodological Answer: Synthetic optimization often involves reagent selection and reaction condition tuning. For example:
- Use n-BuLi in THF at low temperatures (−78°C) to deprotonate intermediates, enhancing regioselectivity during pyrazole ring formation .
- Employ NaCNBH₃ in methanol for selective reduction of intermediates, minimizing side reactions .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities. Evidence from analogous compounds highlights the importance of refluxing in ethanol with acetic acid to cyclize precursors efficiently .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing with structurally related benzothiazole-pyrazole hybrids. For instance, the methyl group at position 3 appears as a singlet near δ 2.1–2.3 ppm, while the pyrazole C5-OH proton may show broad resonance around δ 10–12 ppm .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and benzothiazole C=N (1600–1650 cm⁻¹) functional groups .
- Mass Spectrometry : Use HRMS to validate molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Advanced Research Questions
Q. How do researchers interpret X-ray crystallography data to resolve structural ambiguities in benzothiazolyl-pyrazole derivatives?
Methodological Answer:
- Key Parameters : Evaluate the R-factor (<0.05) and data-to-parameter ratio (>14:1) to ensure data reliability. For example, triclinic crystal systems (space group P1) with disorder in main residues require careful refinement .
- Bond Length/Angle Analysis : Compare observed values (e.g., C–C bond lengths ≈1.39–1.48 Å) with theoretical calculations to confirm conjugation in the benzothiazole ring .
- Hydrogen Bonding : Identify intermolecular interactions (e.g., O–H···N) that stabilize crystal packing, which can influence solubility and bioavailability .
Q. How can contradictory biological activity data for structurally similar pyrazole derivatives be reconciled?
Methodological Answer:
- Variable Testing Protocols : Differences in assay conditions (e.g., bacterial strain selection in antimicrobial studies) may explain discrepancies. For example, 5-chloro-substituted benzoxazoles showed varied MIC values depending on Gram-positive vs. Gram-negative targets .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the benzothiazole ring may enhance activity against specific targets, while bulky substituents reduce membrane permeability .
- Dose-Response Validation : Repeat assays with standardized concentrations (e.g., 10–100 μM) and include positive controls (e.g., ciprofloxacin) to normalize results .
Q. What strategies are employed in structure-activity relationship (SAR) studies for benzothiazolyl-pyrazole hybrids?
Methodological Answer:
- Systematic Substituent Variation : Synthesize derivatives with modifications at the pyrazole C3-methyl or benzothiazole C2 positions to assess steric/electronic effects .
- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins (e.g., bacterial DNA gyrase). For instance, triazole-linked hybrids showed improved binding affinity due to π-π stacking with active-site residues .
- Pharmacophore Mapping : Identify critical moieties (e.g., the hydroxyl group at pyrazole C5) responsible for hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
